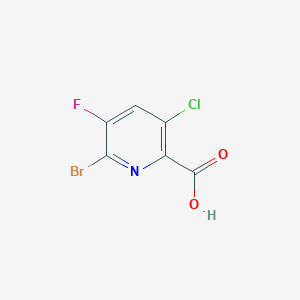

6-Bromo-3-chloro-5-fluoropicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

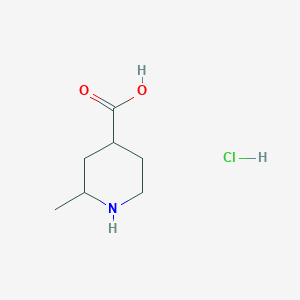

6-Bromo-3-chloro-5-fluoropicolinic acid is a chemical compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-5-fluoropicolinic acid is 1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Influence of Halogen Atoms on Iridium(III) Complexes

A study by Baranoff et al. (2012) explored the impact of halogen substituents, including bromo, chloro, and fluoro groups, on the photophysical properties of bis-cyclometalated iridium(III) complexes. This research found that halogen substitution affects the emission properties and photoluminescence quantum yields, indicating potential applications in light-emitting devices and photophysical research Baranoff et al., 2012.

Allyl Ester as Carboxy-Protecting Group

Kunz et al. (1988) utilized the allyl-ester moiety as a protecting principle for carboxy groups in the synthesis of neuraminic-acid glycosides, which are important in biochemical and medicinal chemistry. This technique demonstrates the utility of halogenated intermediates in complex organic synthesis Kunz et al., 1988.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Jiang et al. (2015) developed a copper/6-methylpicolinic acid catalyzed coupling reaction for synthesizing 2-chloro-pyrrolo[2,3-d]pyrimidines. This research highlights the role of halogenated picolinic acids in facilitating nucleophilic substitution reactions for heterocyclic compound synthesis Jiang et al., 2015.

Photochemistry of 6-Chloro and 6-Bromo Picolinic Acids

Rollet et al. (2006) investigated the photochemical behavior of 6-chloro and 6-bromo picolinic acids, discovering distinct photodehalogenation pathways. This study provides insights into the environmental fate and photodegradation processes of halogenated organic compounds Rollet et al., 2006.

Antimicrobial Activity of Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives

Ansari and Khan (2017) synthesized novel compounds with 6-chloroquinolin-3-yl and fluoropyridinyl groups, demonstrating potent antimicrobial activity. This research underscores the potential of halogenated picolinic acid derivatives in developing new antimicrobial agents Ansari and Khan, 2017.

Synthesis of Fluoropicolinate Herbicides

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines for synthesizing 4-amino-5-fluoropicolinates, leading to the development of novel herbicides. This showcases the importance of halogenated picolinic acids in agricultural chemistry Johnson et al., 2015.

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIHNFJSXHACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)C(=O)O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-5-fluoropicolinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930478.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)